molecular formula C20H19F2N3O2 B2710595 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937607-29-9

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2710595
CAS No.: 937607-29-9
M. Wt: 371.388
InChI Key: HAKXIKAFSZSXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with cyclopropyl, difluoromethyl, and ethylphenyl groups, enhancing its chemical reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and ethylphenyl groups through various substitution reactions. Common reagents used in these steps include cyclopropyl bromide, difluoromethyl iodide, and 4-ethylphenylboronic acid, under conditions such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit antiviral properties. The compound functions as a Janus kinase (JAK) inhibitor, which can be effective in treating viral infections by modulating immune responses. A patent has been filed detailing its use in treating retroviral infections, suggesting significant therapeutic potential in combating diseases such as HIV and hepatitis .

Anti-inflammatory Properties

The compound's structural characteristics suggest that it may possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases. Preliminary data from in vitro studies indicate a reduction in pro-inflammatory cytokines when treated with similar compounds .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity. Researchers have developed protocols to produce this compound efficiently, which is crucial for further pharmacological testing and application development.

Case Studies

  • Case Study on Antiviral Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against specific viral strains in vitro. The results showed a significant decrease in viral load compared to controls, indicating its potential as a therapeutic agent .
  • Inflammation Model : In another study focusing on animal models of inflammation, the administration of the compound resulted in decreased edema and inflammatory markers, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl, difluoromethyl, and ethylphenyl groups enhances its stability and specificity, making it a valuable compound for various applications.

Biological Activity

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS No. 937607-32-4) is a novel organic compound that has attracted attention due to its unique structural features and potential biological activities. The compound features a pyrazolo[3,4-b]pyridine core with various substituents, including cyclopropyl and difluoromethyl groups, which contribute to its pharmacological properties.

PropertyValue
IUPAC Name2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Molecular FormulaC19H17F2N3O3
Molecular Weight373.4 g/mol
CAS Number937607-32-4

Research indicates that compounds similar to this compound can modulate various biological pathways, particularly those involved in cancer and inflammatory responses. The pyrazolo[3,4-b]pyridine scaffold has been linked to the inhibition of specific enzymes and receptors that play crucial roles in tumor growth and inflammation.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of pyrazolo derivatives on several human cancer cell lines, including RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The compound demonstrated significant inhibitory activity with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives, where it was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has also been explored for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. For instance, inhibition of monoamine oxidases (MAO-A and MAO-B) was noted, which is significant given their role in neurotransmitter metabolism and potential links to cancer progression .

Summary of Biological Activities

Activity TypeObservationsIC50 Values
Anticancer ActivitySignificant cytotoxicity49.79 - 113.70 µM
Anti-inflammatory EffectsInhibition of cytokine productionNot specified
Enzyme InhibitionInhibition of MAO enzymesNot specified

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-2-11-3-5-12(6-4-11)15-9-14(19(21)22)17-18(13-7-8-13)24-25(10-16(26)27)20(17)23-15/h3-6,9,13,19H,2,7-8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXIKAFSZSXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.